molecular formula C20H26ClFN2O5 B3949513 1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate

1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate

Cat. No. B3949513
M. Wt: 428.9 g/mol
InChI Key: XTNOGDZPYCFHMR-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme, gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is a neurotransmitter that plays a critical role in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which has been shown to have a variety of potential therapeutic effects.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of 1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a critical role in the central nervous system. By increasing GABA levels, CPP-115 has been shown to have a variety of potential therapeutic effects, including reducing anxiety, improving sleep, and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels, CPP-115 has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. These effects may contribute to the potential therapeutic effects of CPP-115, including its ability to reduce drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of CPP-115 is its potency as an inhibitor of 1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate. This makes it a useful tool for researchers investigating the role of GABA in the central nervous system. However, one limitation of CPP-115 is its potential toxicity. Studies have shown that high doses of CPP-115 can lead to liver damage in animal models, suggesting that caution should be exercised when using this compound in laboratory experiments.

Future Directions

There are several potential future directions for research involving CPP-115. One area of research involves the development of new therapeutics for addiction. CPP-115 has shown promise as a treatment for drug addiction, and researchers are investigating the potential of this compound and related compounds for the treatment of other types of addiction, including alcohol and nicotine addiction. Another area of research involves the development of new treatments for anxiety and sleep disorders. CPP-115 has been shown to have potential in these areas, and researchers are investigating the potential of this compound and related compounds for the treatment of these conditions. Finally, researchers are investigating the potential of CPP-115 and related compounds for the treatment of other neurological disorders, including epilepsy and Parkinson's disease.

Scientific Research Applications

CPP-115 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research involves the treatment of addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction in humans.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentylpiperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O.C2H2O4/c19-16-6-3-7-17(20)15(16)12-22-10-8-13(9-11-22)18(23)21-14-4-1-2-5-14;3-1(4)2(5)6/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNOGDZPYCFHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate
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1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate
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1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate
Reactant of Route 6
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1-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-piperidinecarboxamide oxalate

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